(2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride (2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 86150-09-6
VCID: VC4659713
InChI: InChI=1S/C5H12N2O2.ClH/c1-4(6)5(9)7-2-3-8;/h4,8H,2-3,6H2,1H3,(H,7,9);1H/t4-;/m0./s1
SMILES: CC(C(=O)NCCO)N.Cl
Molecular Formula: C5H13ClN2O2
Molecular Weight: 168.62

(2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride

CAS No.: 86150-09-6

Cat. No.: VC4659713

Molecular Formula: C5H13ClN2O2

Molecular Weight: 168.62

* For research use only. Not for human or veterinary use.

(2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride - 86150-09-6

Specification

CAS No. 86150-09-6
Molecular Formula C5H13ClN2O2
Molecular Weight 168.62
IUPAC Name (2S)-2-amino-N-(2-hydroxyethyl)propanamide;hydrochloride
Standard InChI InChI=1S/C5H12N2O2.ClH/c1-4(6)5(9)7-2-3-8;/h4,8H,2-3,6H2,1H3,(H,7,9);1H/t4-;/m0./s1
Standard InChI Key FBYIXZBYKFAMBX-WCCKRBBISA-N
SMILES CC(C(=O)NCCO)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

(2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride (CAS No. 86150-09-6) is a hydrochloride salt derived from the parent compound (2S)-2-amino-N-(2-hydroxyethyl)propanamide. Its molecular formula is C₅H₁₃ClN₂O₂, with a molecular weight of 168.62 g/mol . The stereochemistry at the second carbon (2S configuration) confers chirality, a critical factor in its interactions with biological targets. Key functional groups include:

  • A primary amino group (-NH₂) at the chiral center

  • A hydroxyethyl side chain (-CH₂CH₂OH) attached to the amide nitrogen

  • A protonated amine forming the hydrochloride salt .

The compound’s solubility profile is influenced by its ionic nature, with high solubility in polar solvents such as water and methanol. Its melting point and logP (partition coefficient) remain areas of ongoing characterization, though computational predictions suggest moderate hydrophilicity due to the hydroxyethyl and charged amine groups .

Table 1: Comparative Physicochemical Properties

PropertyFree Base FormHydrochloride Salt
Molecular FormulaC₅H₁₂N₂O₂C₅H₁₃ClN₂O₂
Molecular Weight (g/mol)132.16168.62
SolubilityModerate in polar solventsHigh in water, methanol
Chirality(2S) configurationRetains (2S) configuration

Synthesis and Purification

The synthesis of (2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride involves multi-step organic reactions, typically starting with protected amino acid precursors. A common approach includes:

  • Amidation: Coupling of (2S)-2-aminopropanoic acid (L-alanine) with 2-hydroxyethylamine using carbodiimide-based activating agents.

  • Protection/Deprotection: Temporary protection of the amino group (e.g., using tert-butoxycarbonyl (Boc)) to prevent unwanted side reactions during amidation.

  • Salt Formation: Treatment with hydrochloric acid to protonate the amine, yielding the hydrochloride salt .

Purification is achieved through recrystallization from ethanol/water mixtures or column chromatography, ensuring >95% purity for research applications . Critical parameters such as reaction temperature (typically 0–25°C), pH control, and stoichiometric ratios of reagents are optimized to maximize yield and minimize racemization.

Hazard TypePrecautionary MeasuresFirst Aid Response
Skin ContactWear nitrile gloves; use fume hoodWash with soap/water; remove contaminated clothing
Eye ExposureSafety goggles mandatoryRinse with water for 15 mins; seek medical attention
InhalationUse respiratory protection in poorly ventilated areasMove to fresh air; monitor breathing

Storage requires airtight containers in cool (<25°C), dry conditions, away from oxidizing agents .

Biological Significance and Applications

Role in Biochemical Pathways

The compound’s amino and hydroxyethyl groups enable participation in metabolic processes, particularly in peptide bond formation and post-translational protein modifications. Its structural similarity to alanine and ethanolamine derivatives suggests potential roles in:

  • Enzyme Inhibition: Competitive binding to active sites of proteases or kinases .

  • Cell Signaling: Modulation of G-protein-coupled receptors (GPCRs) due to the hydroxyethyl moiety .

Pharmaceutical Applications

Recent patents highlight its utility as an intermediate in synthesizing kinase inhibitors and antiviral agents. For example, WO2017191650A1 discloses its use in preparing 5-substituted quinazoline derivatives, which exhibit antitumor activity . Additionally, its chiral center makes it valuable for producing enantiomerically pure drugs, reducing off-target effects .

Comparison with Structural Analogs

Table 3: Key Differences from Related Compounds

Compound NameStructural VariationBiological Impact
(2S)-2-Amino-3-hydroxy-N-(2-hydroxyethyl)propanamide Additional hydroxy group at C3Enhanced hydrogen bonding; altered solubility
2-Hydroxy-N-(2-hydroxyethyl)propanamideLacks amino groupLoss of enzyme-binding capability
PropionamideNo hydroxyethyl or amino substituentsLimited biochemical relevance

The hydrochloride salt’s ionic nature improves bioavailability compared to the free base, facilitating its use in parenteral formulations .

Recent Developments and Patent Landscape

Since 2024, two key trends have emerged:

  • Green Synthesis Methods: Catalytic asymmetric synthesis techniques using organocatalysts to enhance enantiomeric excess (>99%) .

  • Drug Delivery Systems: Encapsulation in liposomal carriers to improve tissue targeting, as seen in preclinical cancer models .

The compound’s inclusion in 12 patents since 2024 underscores its value in oncology and infectious disease research .

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